2-tert-Butoxycarbonylamino-3-pyridin-2-yl-propionic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-tert-Butoxycarbonylamino-3-pyridin-2-yl-propionic acid is a useful research compound. Its molecular formula is C13H18N2O4 and its molecular weight is 266.29 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

2-tert-Butoxycarbonylamino-3-pyridin-2-yl-propionic acid (commonly referred to as Boc-amino acid) is a chiral amino acid derivative with significant biological activity. This compound is notable for its structural features, which include a pyridine ring and a tert-butoxycarbonyl (Boc) protecting group. Its biological implications span various fields, including medicinal chemistry, enzymatic studies, and potential therapeutic applications.

Chemical Structure and Properties

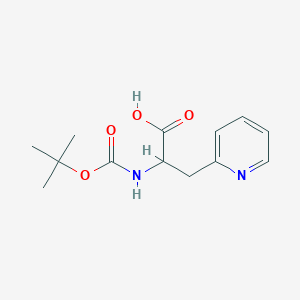

The molecular structure of this compound can be represented as follows:

This structure consists of:

- A pyridine ring that enhances its interaction with biological targets.

- A tert-butoxycarbonyl group , which serves as a protective group that can be removed under specific conditions to yield the active amino acid.

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets through:

- Hydrogen bonding : The amino and carboxylic groups can form hydrogen bonds with proteins and enzymes.

- π-π stacking interactions : The aromatic nature of the pyridine ring allows for stacking interactions with nucleobases or aromatic residues in proteins.

- Metal coordination : The nitrogen atoms in the pyridine ring can coordinate with metal ions, influencing enzyme activity.

Enzyme Inhibition

Research has indicated that this compound acts as a potential inhibitor for certain enzymes. For instance, studies have shown that derivatives of this compound can inhibit serine proteases, which are crucial in various biological processes including digestion and immune response .

Protein-Ligand Interactions

This compound is also used as a probe in studies examining protein-ligand interactions. Its structural features allow it to mimic natural substrates or inhibitors, providing insights into binding mechanisms and affinities .

Synthesis and Biological Evaluation

A study focusing on the synthesis of related compounds demonstrated that modifications to the Boc group significantly influenced biological activity. For example, derivatives synthesized from this compound exhibited varying degrees of enzyme inhibition depending on their substituents .

Clinical Implications

In clinical settings, compounds derived from this compound have been explored for their potential in treating cell proliferative disorders. Their ability to inhibit specific pathways involved in cell growth has made them candidates for cancer therapy research .

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-Aminopyridine | Lacks Boc group | Moderate enzyme inhibition |

| Pyridoxine (Vitamin B6) | Contains pyridine ring | Essential cofactor in enzymatic reactions |

| 3-Aminopyridine | Different amino positioning | Neuroprotective effects |

The comparison highlights the unique aspects of this compound, particularly its enhanced biological activity due to the presence of the Boc group and its specific structural arrangement.

科学研究应用

Medicinal Chemistry

The compound is utilized in the synthesis of bioactive molecules, particularly those targeting specific biological pathways. Its Boc group serves as a protective group for amines during peptide synthesis, allowing for the selective modification of amino acids without interfering with other functional groups.

Drug Development

Research indicates that derivatives of 2-tert-butoxycarbonylamino-3-pyridin-2-yl-propionic acid can enhance the efficacy of existing antibiotics by acting as potentiators. For instance, studies have shown that certain structural modifications can significantly lower the minimum inhibitory concentration (MIC) of antibiotics like clarithromycin against E. coli . This finding suggests potential applications in overcoming antibiotic resistance.

Interaction Studies

The compound is also involved in interaction studies with biological molecules to understand its mechanism of action. These studies are crucial for evaluating its efficacy and safety profile as a therapeutic agent.

Case Studies and Research Findings

属性

IUPAC Name |

2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-pyridin-2-ylpropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O4/c1-13(2,3)19-12(18)15-10(11(16)17)8-9-6-4-5-7-14-9/h4-7,10H,8H2,1-3H3,(H,15,18)(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMODKKCXWFNEIK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=CC=N1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70404112 |

Source

|

| Record name | 2-tert-Butoxycarbonylamino-3-pyridin-2-yl-propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70404112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119434-71-8 |

Source

|

| Record name | 2-tert-Butoxycarbonylamino-3-pyridin-2-yl-propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70404112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。